

Independent Validation of DB-766 (ARV-766) Published Data: A Comparative Guide

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Compound of Interest		
Compound Name:	DB-766	
Cat. No.:	B1669854	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for **DB-766**, also known as ARV-766 (Luxdegalutamide), a novel androgen receptor (AR) degrader, with other therapeutic alternatives for metastatic castration-resistant prostate cancer (mCRPC). The information is presented to facilitate independent validation and further research.

Note on Nomenclature: The identifier "**DB-766**" has been associated with at least two distinct molecules in scientific literature. The first is an antileishmanial compound, a bis-arylimidamide derivative. The second, and the focus of this guide, is ARV-766, a Proteolysis Targeting Chimera (PROTAC) developed by Arvinas for the treatment of prostate cancer. Given the recent and extensive clinical development of ARV-766, this guide will focus exclusively on this compound.

Comparative Data of ARV-766 and Alternatives

The following tables summarize the key performance indicators of ARV-766 in comparison to its predecessor, ARV-110 (Bavdegalutamide), and standard-of-care androgen receptor pathway inhibitors (ARPIs), enzalutamide and abiraterone.

Table 1: Efficacy of ARV-766 and Comparators in mCRPC



Compound	Mechanism of Action	Patient Population	Efficacy Endpoint (PSA50 Rate)
ARV-766 (Luxdegalutamide)	PROTAC AR Degrader	mCRPC patients with AR ligand-binding domain (LBD) mutations	41-50%[1][2]
ARV-110 (Bavdegalutamide)	PROTAC AR Degrader	mCRPC patients with AR LBD mutations (excluding L702H)	36%[3]
Enzalutamide	AR Antagonist	mCRPC (post- chemotherapy)	Prolonged progression-free survival (8.3 vs. 3.0 months vs. placebo)
Abiraterone Acetate	Androgen Biosynthesis Inhibitor (CYP17A1 inhibitor)	mCRPC (post- chemotherapy)	Increased overall survival (14.8 vs. 10.9 months vs. placebo) [4]

Table 2: Safety and Tolerability Profile

Compound	Common Treatment- Related Adverse Events (TRAEs)	Discontinuation Rate due to TRAEs
ARV-766 (Luxdegalutamide)	Fatigue, nausea, vomiting, diarrhea (mostly Grade 1/2)[2]	4-8%[2][5]
ARV-110 (Bavdegalutamide)	Nausea, fatigue, vomiting, decreased appetite, diarrhea (mostly Grade 1/2)[2]	10%[2]
Enzalutamide	Fatigue, hot flush, headache, hypertension	Not specified in the provided results
Abiraterone Acetate	Hypertension, hypokalemia, fluid retention[6]	Not specified in the provided results



Experimental Protocols

Prostate-Specific Antigen (PSA) Response Assessment (PSA50)

The proportion of patients with a best prostate-specific antigen (PSA) decline of ≥50% from baseline (PSA50) is a key endpoint in clinical trials for mCRPC.

- Patient Population: Men with a confirmed diagnosis of metastatic castration-resistant prostate cancer.
- Procedure:
 - A baseline PSA level is established before the initiation of treatment.
 - PSA levels are monitored at regular intervals throughout the study (e.g., every 4 weeks).
 - A PSA50 response is defined as a reduction in the serum PSA level by at least 50% from the baseline measurement. This response must be confirmed by a second consecutive PSA measurement taken at least 3-4 weeks later.
- Data Analysis: The PSA50 rate is calculated as the number of patients achieving a PSA50 response divided by the total number of evaluable patients.

Response Evaluation Criteria in Solid Tumors (RECIST)

RECIST is a standardized set of rules used to assess tumor response in clinical trials.

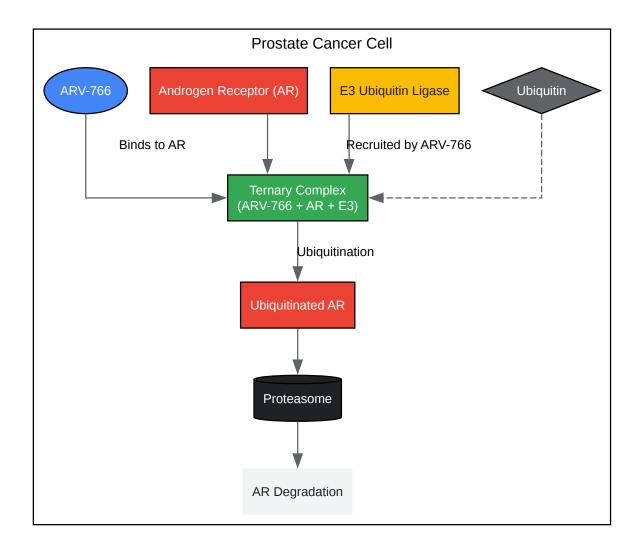
- Patient Population: Patients with measurable metastatic lesions.
- Procedure:
 - Baseline tumor measurements are obtained using imaging techniques such as CT or MRI.
 - Tumor measurements are repeated at specified intervals during the treatment period.
 - Responses are categorized as:
 - Complete Response (CR): Disappearance of all target lesions.



- Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions.
- Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions.
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
- Data Analysis: The overall response rate (ORR) is calculated as the sum of the CR and PR rates.

Visualizations Signaling Pathways and Experimental Workflows

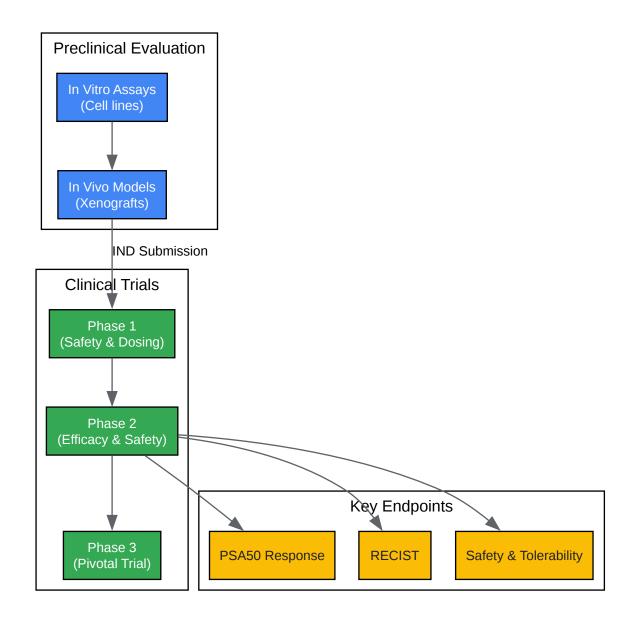




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Caption: Mechanism of action of ARV-766, a PROTAC AR degrader.





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Caption: Experimental workflow for evaluating an AR degrader.

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